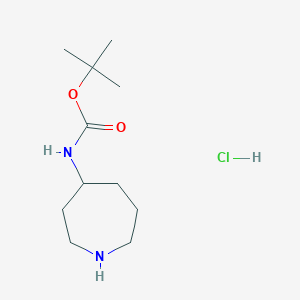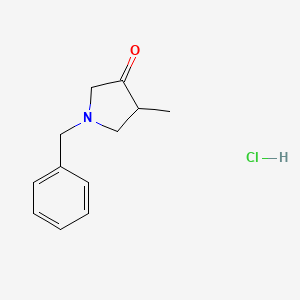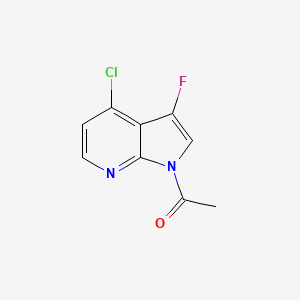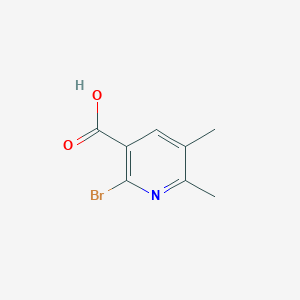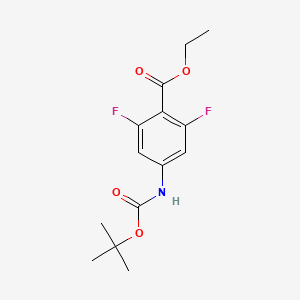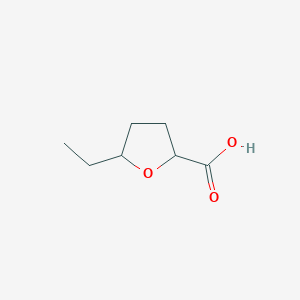
5-Ethyloxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyloxolane-2-carboxylic acid is a compound with the molecular formula C7H12O3 . It is also known by other names such as (2R,5R)-5-Ethyloxolane-2-carboxylic acid and has a CAS number of 2739951-46-1 . The compound has a molecular weight of 144.17 g/mol .
Molecular Structure Analysis
The InChI code for 5-Ethyloxolane-2-carboxylic acid is1S/C7H12O3/c1-2-5-3-4-6 (10-5)7 (8)9/h5-6H,2-4H2,1H3, (H,8,9)/t5-,6-/m1/s1 . This indicates the specific arrangement of atoms in the molecule. The compound also has a defined atom stereocenter count of 2 . Physical And Chemical Properties Analysis
5-Ethyloxolane-2-carboxylic acid has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 144.078644241 g/mol . The Topological Polar Surface Area is 46.5 Ų .Applications De Recherche Scientifique
Lead Detoxification
5-Ethyloxolane-2-carboxylic acid analogs, specifically a class of novel 5-(1-carbonyl-L-amino-acid)-2,2-dimethyl-[1,3]dithiolane-4-carboxylic acids, have shown promising results in lead detoxification. Studies on lead-loaded mice demonstrated that these compounds could efficiently reduce lead levels in various organs without affecting essential metals like Fe, Cu, Zn, and Ca. The transmembrane ability of these compounds significantly contributes to detoxifying brain lead, highlighting their potential in treating lead poisoning without hepatotoxicity concerns (Xu et al., 2011).
Antimicrobial and Antifungal Properties
Derivatives of 1,3-dioxolane, related to 5-Ethyloxolane-2-carboxylic acid, have been synthesized and evaluated for their antimicrobial activities. These chiral derivatives, including ethyl 2,2-dimethyl-5-(phenylcarbamoyl)-1,3-dioxolane-4-carboxylate and similar compounds, exhibited significant antimicrobial activities against various bacterial and fungal strains. Their efficacy was established through column chromatographic techniques and various spectroscopic methods, indicating their potential as antimicrobial agents (Begum et al., 2019).
Cancer Research
In the realm of cancer research, compounds related to 5-Ethyloxolane-2-carboxylic acid have been explored for their ability to overcome drug resistance. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have shown promising results in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. They have demonstrated low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, marking them as potential candidates for cancer treatment, especially in cases with multiple drug resistance (Das et al., 2009).
Cardiovascular Research
The esters of adenosine-5'-carboxylic acid, closely related to 5-Ethyloxolane-2-carboxylic acid, have been identified as potent coronary vasodilators. These compounds, specifically the ethyl ester, significantly increase coronary blood flow and coronary sinus PO2 when administered intraduodenally or intravenously in dogs. This discovery paves the way for further exploration in the field of cardiovascular research and treatment (Prasad et al., 1980).
Propriétés
IUPAC Name |
5-ethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJRROXJGRADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyloxolane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)
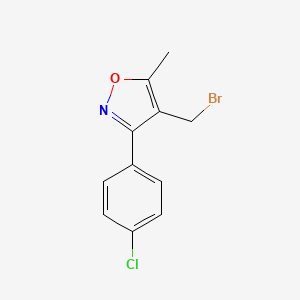
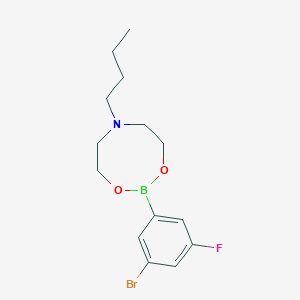
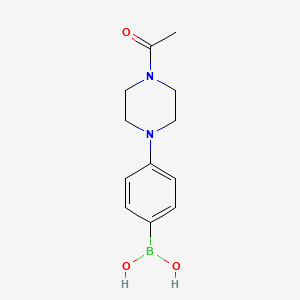
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)
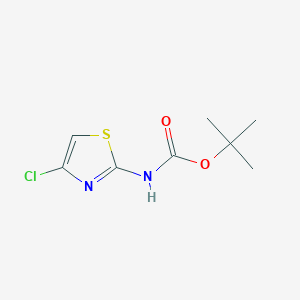
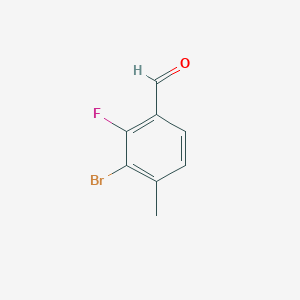
![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
